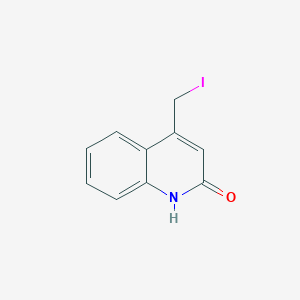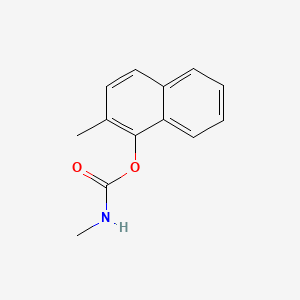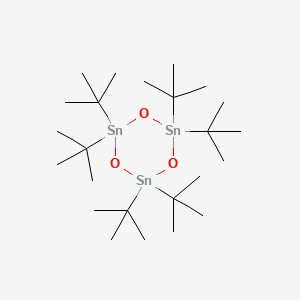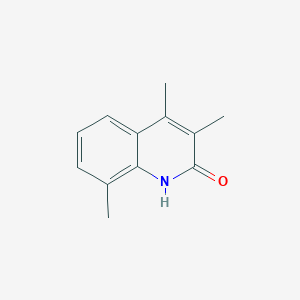![molecular formula C15H13NS2 B14676330 11-(Ethylsulfanyl)dibenzo[b,f][1,4]thiazepine CAS No. 37575-90-9](/img/structure/B14676330.png)
11-(Ethylsulfanyl)dibenzo[b,f][1,4]thiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(Ethylsulfanyl)dibenzo[b,f][1,4]thiazepine is a chemical compound with the molecular formula C15H13NS2. It belongs to the class of dibenzo[b,f][1,4]thiazepines, which are known for their diverse pharmacological activities. This compound contains a total of 31 atoms, including 13 hydrogen atoms, 15 carbon atoms, 1 nitrogen atom, and 2 sulfur atoms .
Métodos De Preparación
The synthesis of 11-(Ethylsulfanyl)dibenzo[b,f][1,4]thiazepine involves several steps. One common method includes the reaction of dithiosalicylic acid with 1-chloro-2-nitrobenzene in a basic aqueous solution. This reaction is followed by the reduction of the nitro group using a heterogeneous metal catalyst in the presence of hydrogen and a solvent. The final step involves the direct cyclization of the resulting compound in an organic solvent with or without an acid catalyst .
Industrial production methods often focus on optimizing yield and minimizing the use of hazardous solvents. For example, an improved process for synthesizing dibenzo[b,f][1,4]thiazepine-11-one involves using iron powder and ammonium chloride in an aqueous solution, followed by treatment with phenyl chloroformate .
Análisis De Reacciones Químicas
11-(Ethylsulfanyl)dibenzo[b,f][1,4]thiazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions typically target the nitrogen or sulfur atoms, leading to the formation of amines or thiols.
Common reagents used in these reactions include hydrogen, metal catalysts, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
11-(Ethylsulfanyl)dibenzo[b,f][1,4]thiazepine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Dibenzo[b,f][1,4]thiazepines, including this compound, are known for their antipsychotic properties.
Mecanismo De Acción
The mechanism of action of 11-(Ethylsulfanyl)dibenzo[b,f][1,4]thiazepine involves its interaction with various molecular targets. The compound can bind to neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
11-(Ethylsulfanyl)dibenzo[b,f][1,4]thiazepine can be compared to other dibenzo[b,f][1,4]thiazepines, such as:
Quetiapine: A well-known antipsychotic drug used in the treatment of schizophrenia and bipolar disorder.
Loxapine: Another antipsychotic drug with a similar structure but different pharmacological properties.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
37575-90-9 |
|---|---|
Fórmula molecular |
C15H13NS2 |
Peso molecular |
271.4 g/mol |
Nombre IUPAC |
6-ethylsulfanylbenzo[b][1,4]benzothiazepine |
InChI |
InChI=1S/C15H13NS2/c1-2-17-15-11-7-3-5-9-13(11)18-14-10-6-4-8-12(14)16-15/h3-10H,2H2,1H3 |
Clave InChI |
YALFSUIRGCZUPQ-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=NC2=CC=CC=C2SC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



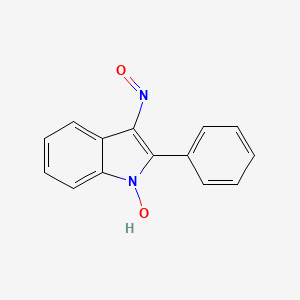
![3'H,6'H-Spiro[1,3-dioxolane-2,5'-naphtho[1,8a-b]oxirene]](/img/structure/B14676262.png)

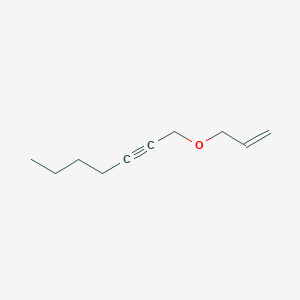
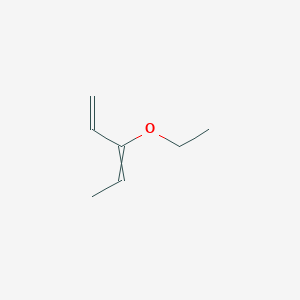

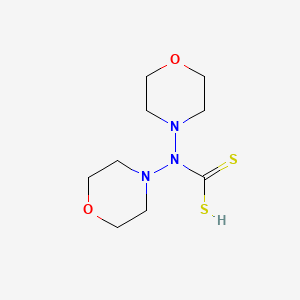

![1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-methyl-](/img/structure/B14676303.png)
